molecular formula C7H6IN3 B1524613 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190310-30-5

4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1524613
CAS No.: 1190310-30-5
M. Wt: 259.05 g/mol
InChI Key: VPWKGXGPJXYHFE-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyrrolo[2,3-b]pyridine core structure with an iodine atom at the 4-position and an amine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multiple steps, starting with the construction of the pyrrolo[2,3-b]pyridine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: The compound can be reduced to form different reduced forms of the molecule.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or iodine monochloride.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation products may include iodine(V) derivatives.

  • Reduction products can include amines or other reduced forms.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research has demonstrated that derivatives of 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers due to their role in cell proliferation and survival. A study reported that certain compounds derived from this scaffold showed IC₅₀ values in the low nanomolar range against FGFR1, FGFR2, and FGFR3. For instance, one derivative exhibited IC₅₀ values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong potential for therapeutic use in cancer treatment .

Table 1: FGFR Inhibition Potency of 4-Iodo Derivatives

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
4h7925

SGK-1 Kinase Inhibition

Another significant application of this compound is its role as an inhibitor of SGK-1 kinase. SGK-1 is involved in various physiological processes including electrolyte balance and cell proliferation. The inhibition of SGK-1 has therapeutic implications for conditions such as renal and cardiovascular diseases. Compounds derived from this class have shown promise in regulating SGK-1 activity, thus providing potential therapeutic avenues for related disorders .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves several chemical reactions that allow for modifications leading to various derivatives with enhanced biological activity. Common synthetic routes include:

Synthetic Pathways

  • Nucleophilic Substitution Reactions : The presence of the iodine atom in the structure facilitates nucleophilic substitutions, allowing for the introduction of various functional groups.
  • Cross-Coupling Reactions : Techniques like Suzuki-Miyaura cross-coupling have been employed to create aryl-substituted derivatives that enhance biological activity .

Table 2: Summary of Synthetic Routes

Reaction TypeDescription
Nucleophilic SubstitutionDisplacement reactions involving iodine
Suzuki-Miyaura Cross-CouplingFormation of aryl-substituted derivatives

Case Study 1: Cancer Cell Proliferation

In vitro studies have shown that specific derivatives of this compound significantly inhibit the proliferation of breast cancer cell lines (e.g., 4T1 cells). These studies indicated that treated cells exhibited reduced migration and invasion capabilities, alongside increased apoptosis rates .

Case Study 2: Renal Disease Therapy

Research focusing on SGK-1 inhibition by these compounds suggests a novel therapeutic approach for managing electrolyte balance in renal disease. By targeting SGK-1 activity, these compounds may help mitigate complications arising from aldosterone-induced sodium retention .

Mechanism of Action

The mechanism by which 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby inhibiting signal transduction pathways involved in cell growth and proliferation.

Molecular Targets and Pathways Involved:

  • Kinases: Inhibition of specific kinases involved in cell signaling pathways.

  • Other potential targets may include enzymes or receptors involved in various biological processes.

Comparison with Similar Compounds

4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is structurally similar to other pyrrolo[2,3-b]pyridine derivatives, but its unique iodine substitution and amine group confer distinct chemical and biological properties. Some similar compounds include:

  • 1H-Pyrrolo[2,3-b]pyridine

  • 4-Iodo-1H-pyrrolo[2,3-b]pyridine

  • 6-Amino-1H-pyrrolo[2,3-b]pyridine

Biological Activity

4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is a compound of considerable interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound this compound is characterized by its unique pyrrolo-pyridine structure, which is known to interact with various biological targets. Its molecular formula is C_8H_7N_3I, and it features an iodine atom at the 4-position of the pyrrole ring, which may influence its biological interactions.

Kinase Inhibition

Research indicates that this compound acts as an inhibitor of specific kinases, including SGK-1 (serum/glucocorticoid-regulated kinase 1) and MNK (MAP kinase-interacting kinase) pathways. These kinases are implicated in various cellular processes such as growth, proliferation, and apoptosis.

  • SGK-1 Inhibition : The compound has been shown to inhibit SGK-1 activity, which is associated with several disorders including cancer. Inhibiting SGK-1 can lead to reduced cell proliferation in tumor cells and may enhance the efficacy of other therapeutic agents .
  • MNK Kinase Inhibition : It has also been identified as a potent inhibitor of MNK1/2 kinases. This inhibition disrupts eIF4E phosphorylation, which is crucial for protein synthesis and cell growth in cancer cells .

Anti-Cancer Activity

In vitro studies have demonstrated that this compound exhibits significant anti-cancer properties:

  • Cell Proliferation : The compound has been reported to inhibit the proliferation of breast cancer cells (e.g., 4T1 cell line) with IC50 values in the nanomolar range . It induces apoptosis and inhibits migration and invasion of these cells.
  • Mechanism of Action : The anti-cancer effects are attributed to its ability to interfere with signaling pathways critical for tumor growth and metastasis. By inhibiting FGFR (Fibroblast Growth Factor Receptors), the compound targets pathways often dysregulated in cancers .

Case Study 1: FGFR Inhibition

A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their activity against FGFRs. Among these, derivatives similar to this compound showed potent inhibitory activity against FGFR1–3 with IC50 values ranging from 7 nM to over 700 nM. The lead compounds demonstrated effective inhibition of breast cancer cell lines .

Case Study 2: MNK Kinase Role in Cancer

Research highlighted the role of MNK kinases in promoting cancer cell survival through eIF4E phosphorylation. Inhibitors like this compound effectively reduced this phosphorylation, leading to decreased tumor growth in preclinical models .

Research Findings Summary Table

Biological ActivityTarget KinaseIC50 (nM)Effect on Cancer Cells
SGK-1 InhibitionSGK-1Not specifiedReduced proliferation
MNK Kinase InhibitionMNK1/2Not specifiedDecreased eIF4E phosphorylation
FGFR InhibitionFGFR1/2/37 - 712Induced apoptosis; inhibited migration

Q & A

Basic Research Question

Q. What are the optimal synthetic routes for 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of pyrrolopyridine derivatives typically involves halogenation and coupling reactions. For iodinated analogs like this compound, direct iodination of the pyrrolopyridine core using N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4) at 0–25°C is a common approach . Yield optimization requires precise control of stoichiometry (1.2–1.5 equiv NIS), reaction time (4–12 hr), and temperature. Post-synthesis purification via column chromatography (silica gel, DCM:MeOH 10:1) or recrystallization (ethanol/water) is critical. Advanced techniques like microwave-assisted synthesis (100–150°C, 30 min) can reduce side-product formation .

Basic Research Question

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming regiochemistry. The iodine substituent induces significant deshielding; expect aromatic protons in the δ 7.5–8.5 ppm range and NH2 signals near δ 5.5–6.5 ppm (DMSO-d6) .
  • HRMS: High-resolution mass spectrometry (ESI or EI mode) verifies molecular weight (e.g., C7H6IN4 requires m/z 292.9652) .
  • HPLC: Reverse-phase HPLC (C18 column, 0.1% TFA in H2O:MeCN gradient) assesses purity (>98%) and detects halogenated impurities .

Advanced Research Question

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for kinase inhibition?

Methodological Answer: SAR studies should focus on:

  • Iodine Positioning: The 4-iodo group enhances steric bulk, potentially improving binding to ATP pockets in kinases (e.g., JAK2). Compare with chloro/bromo analogs to assess halogen effects .
  • Amino Group Modifications: Replace the 6-amine with alkyl/aryl groups (e.g., cyclohexyl, naphthyl) to evaluate hydrophobic interactions. Use Suzuki-Miyaura couplings for diversification .
  • Biological Assays: Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) and correlate IC50 values with structural features. Molecular docking (AutoDock Vina) can predict binding modes .

Advanced Research Question

Q. What strategies address contradictory data between in vitro potency and in vivo pharmacokinetics for this compound?

Methodological Answer: Contradictions often arise from poor solubility or metabolic instability. Mitigate via:

  • Prodrug Design: Introduce phosphate or acetyl groups to the NH2 moiety to enhance bioavailability .
  • Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility (>50 µM in PBS, pH 7.4) .
  • Metabolic Studies: Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Block vulnerable sites (e.g., para-iodine) with methyl/fluoro substituents .

Advanced Research Question

Q. How can computational modeling predict the toxicological profile of this compound?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate permeability (Caco-2), hepatotoxicity, and hERG inhibition. High logP (>3) may signal lipid accumulation risks .
  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites prone to covalent binding (e.g., iodine adjacent to NH2) .
  • In Silico Toxicity Databases: Cross-reference with ToxCast or ChEMBL to flag structural alerts (e.g., pyrrole-related mutagenicity) .

Advanced Research Question

Q. What experimental approaches resolve solubility limitations of this compound in aqueous buffers?

Methodological Answer:

  • pH-Solubility Profiling: Test solubility across pH 1–10 (HCl/NaOH titration). The NH2 group’s pKa (~6.5) dictates ionization-dependent solubility .
  • Co-Solvent Systems: Use DMSO:water (≤10% v/v) or PEG-400 for in vitro assays. For in vivo, develop lyophilized formulations with trehalose .
  • Salt Formation: React with HCl or citric acid to generate water-soluble salts. Characterize by XRPD to confirm crystallinity .

Advanced Research Question

Q. How do structural modifications of this compound impact its off-target effects in immune modulation?

Methodological Answer:

  • Cytokine Profiling: Treat PBMCs with analogs and measure IL-6/IFN-γ levels (ELISA). Correlate with JAK/STAT pathway inhibition (Western blot for pSTAT3) .
  • Off-Target Screening: Use thermal shift assays (TSA) to identify unintended protein binding. Compare with known immunomodulators (e.g., tofacitinib) .
  • Crystallography: Solve co-crystal structures with off-target proteins (e.g., PDE4) to guide steric bulk optimization .

Properties

IUPAC Name

4-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWKGXGPJXYHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696646
Record name 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-30-5
Record name 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

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